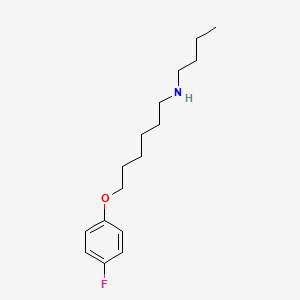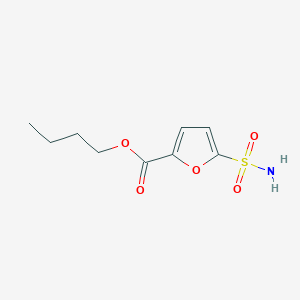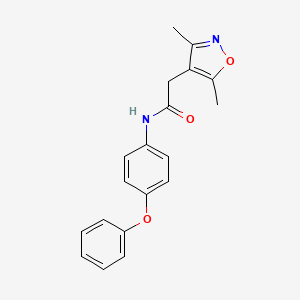
N-butyl-6-(4-fluorophenoxy)-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-(4-fluorophenoxy)-1-hexanamine, also known as Bupropion, is a pharmaceutical compound that has been used as an antidepressant and smoking cessation aid. It was first synthesized in 1966 by Burroughs Research and Development, and since then, it has been widely studied for its therapeutic potential.
Mécanisme D'action
N-butyl-6-(4-fluorophenoxy)-1-hexanamine's mechanism of action involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, N-butyl-6-(4-fluorophenoxy)-1-hexanamine increases their availability in the brain, leading to an increase in mood and a decrease in cravings.
Biochemical and Physiological Effects
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood and a decrease in cravings. N-butyl-6-(4-fluorophenoxy)-1-hexanamine has also been shown to decrease the levels of the stress hormone cortisol, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well understood. N-butyl-6-(4-fluorophenoxy)-1-hexanamine also has a relatively low toxicity, making it a safe compound to work with. However, one limitation is that N-butyl-6-(4-fluorophenoxy)-1-hexanamine can be difficult to synthesize, and it may not be readily available in some labs.
Orientations Futures
There are a number of future directions for the study of N-butyl-6-(4-fluorophenoxy)-1-hexanamine. One potential direction is the development of more potent and selective inhibitors of dopamine and norepinephrine reuptake. Another potential direction is the study of N-butyl-6-(4-fluorophenoxy)-1-hexanamine's effects on other neurotransmitters, such as serotonin. Finally, the development of new delivery methods, such as transdermal patches or inhalers, may improve the efficacy and convenience of N-butyl-6-(4-fluorophenoxy)-1-hexanamine as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-butyl-6-(4-fluorophenoxy)-1-hexanamine involves the reaction of 4-fluorobenzonitrile with butylmagnesium chloride to form 4-fluorophenylbutanenitrile. This intermediate is then reduced to 4-fluorophenylbutylamine, which is reacted with 1-bromohexane to form N-butyl-6-(4-fluorophenoxy)-1-hexanamine.
Applications De Recherche Scientifique
N-butyl-6-(4-fluorophenoxy)-1-hexanamine has been extensively studied for its antidepressant and smoking cessation properties. It is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that play a role in mood regulation and addiction. N-butyl-6-(4-fluorophenoxy)-1-hexanamine has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and sexual dysfunction.
Propriétés
IUPAC Name |
N-butyl-6-(4-fluorophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLONOTILKREMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)
![2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5193499.png)


![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
![5-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5193525.png)
![dimethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5193540.png)
![N-benzyl-1-[2-(diethylamino)-2-oxoethyl]-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193551.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)
